(2-Hydroxy-3-methacryloxypropyl)trimethylammonium chloride
Overview
Description
(2-Hydroxy-3-methacryloxypropyl)trimethylammonium chloride is a quaternary ammonium compound with the molecular formula C10H20ClNO3 and a molecular weight of 237.72 g/mol . This compound is known for its hydrophilic properties and is commonly used in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Hydroxy-3-methacryloxypropyl)trimethylammonium chloride typically involves the reaction of glycidyl trimethylammonium chloride with methacrylic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product . The process involves the use of initiators such as benzyl peroxide or UV irradiation to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of this compound is often carried out in large-scale reactors. The reaction conditions are optimized to achieve high yields and purity. The product is then purified through various techniques such as crystallization and filtration to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
(2-Hydroxy-3-methacryloxypropyl)trimethylammonium chloride undergoes various chemical reactions, including:
Polymerization: It can be graft-polymerized onto other polymers such as polyethylene.
Substitution Reactions: The compound can participate in substitution reactions where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include benzyl peroxide, methacrylic acid, and various nucleophiles. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from the reactions of this compound include graft copolymers and substituted ammonium compounds .
Scientific Research Applications
(2-Hydroxy-3-methacryloxypropyl)trimethylammonium chloride has a wide range of applications in scientific research, including:
Chemistry: Used as a monomer in the synthesis of various polymers and copolymers.
Biology: Employed in the modification of biomolecules and the preparation of biocompatible materials.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the production of humidity sensors and other electronic devices.
Mechanism of Action
The mechanism of action of (2-Hydroxy-3-methacryloxypropyl)trimethylammonium chloride involves its interaction with various molecular targets. The compound’s quaternary ammonium group allows it to interact with negatively charged surfaces, leading to its use in antimicrobial applications. Additionally, its hydrophilic properties make it suitable for use in humidity sensors, where it responds to changes in humidity by altering its electrical properties .
Comparison with Similar Compounds
Similar Compounds
- 2-Hydroxypropyl methacrylate
- 2-Hydroxyethyl methacrylate
- 2-Hydroxypropyl acrylate
- Choline chloride
Uniqueness
(2-Hydroxy-3-methacryloxypropyl)trimethylammonium chloride is unique due to its combination of hydrophilic and cationic properties, which make it highly versatile for various applications. Unlike other similar compounds, it can be easily grafted onto other polymers and used in a wide range of scientific and industrial applications .
Properties
IUPAC Name |
[2-hydroxy-3-(2-methylprop-2-enoyloxy)propyl]-trimethylazanium;chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20NO3.ClH/c1-8(2)10(13)14-7-9(12)6-11(3,4)5;/h9,12H,1,6-7H2,2-5H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOPVAWVHGAWUPS-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OCC(C[N+](C)(C)C)O.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
25609-94-3 | |
Record name | 3-Methacryloxy-2-hydroxypropyltrimethylammonium chloride homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25609-94-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID90904720 | |
Record name | (2-Hydroxy-3-methacryloxypropyl)trimethylammonium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90904720 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13052-11-4 | |
Record name | 1-Propanaminium, 2-hydroxy-N,N,N-trimethyl-3-[(2-methyl-1-oxo-2-propen-1-yl)oxy]-, chloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13052-11-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3-Hydroxypropyl)trimethylammonium chloride 2-hydroxycrotonate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013052114 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 13052-11-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=119898 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (2-Hydroxy-3-methacryloxypropyl)trimethylammonium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90904720 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [2-hydroxy-3-[(2-methyl-1-oxoallyl)oxy]propyl]trimethylammonium chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.654 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | (2-HYDROXY-3-METHACRYLOXYPROPYL)TRIMETHYLAMMONIUM CHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/513ON4WDOL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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